4-(1,3-benzodioxol-5-yl)-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(1,3-Benzodioxol-5-yl)-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a 1,3-benzodioxole moiety and a 1,2,4-triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the 1,2,4-triazole ring: This involves the reaction of hydrazine with carbon disulfide to form thiosemicarbazide, which is then cyclized with an appropriate aldehyde or ketone to form the triazole ring.
Coupling of the two moieties: The final step involves the coupling of the 1,3-benzodioxole moiety with the 1,2,4-triazole ring under suitable conditions, such as using a base like sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-5-propyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-5-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-(1,3-Benzodioxol-5-yl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(1,3-benzodioxol-5-yl)-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The propyl group may provide different steric and electronic effects compared to methyl or ethyl groups, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-propyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-3-11-13-14-12(18)15(11)8-4-5-9-10(6-8)17-7-16-9/h4-6H,2-3,7H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBDNCIMCYMRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.